4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-1-HYDROXY-2,2,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a dihydroimidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-1-HYDROXY-2,2,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of boronic esters and Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-1-HYDROXY-2,2,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include boronic esters for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Scientific Research Applications
4-(4-FLUOROPHENYL)-1-HYDROXY-2,2,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-1-HYDROXY-2,2,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and imidazolium-based compounds. Examples include:
- 4-Fluorophenyl isocyanate
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
Uniqueness
What sets 4-(4-FLUOROPHENYL)-1-HYDROXY-2,2,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15FN2O2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2,2,4-trimethyl-1-oxido-4H-imidazol-1-ium |
InChI |
InChI=1S/C12H15FN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-8,16H,1-3H3 |
InChI Key |
ADZJRXYFMCGGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.